molecular formula C20H19N3O2S B2731844 N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide CAS No. 1019099-96-7

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

Cat. No. B2731844
CAS RN: 1019099-96-7
M. Wt: 365.45
InChI Key: QSAVWEMBWBDLRC-UHFFFAOYSA-N
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Description

Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . More interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .


Synthesis Analysis

Pyrazolines were synthesized according to the published procedures in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for synthesis .


Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is characterized by a nitrogen-based hetero-aromatic ring .


Chemical Reactions Analysis

The synthesis of pyrazolines involves the reaction of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride .

Scientific Research Applications

Anticancer Activity

The compound has been found to have potential anticancer activity . It has been used in the synthesis of celecoxib derivatives, which have been evaluated for their anticancer activity .

Anti-Inflammatory and Analgesic Activities

The compound has shown potential anti-inflammatory and analgesic activities . This makes it a potential candidate for the development of new drugs for the treatment of conditions associated with inflammation and pain .

Antioxidant Activity

The compound has been evaluated for its antioxidant activity . Antioxidants are crucial in protecting the body against damage from free radicals .

Anti-HCV Activity

The compound has been evaluated for its activity against Hepatitis C Virus (HCV) . It has been found to inhibit the HCV NS5B RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the virus .

Antileishmanial and Antimalarial Activities

The compound has shown potential antileishmanial and antimalarial activities . This suggests that it could be used in the development of new treatments for leishmaniasis and malaria .

6. Use in Drug Targeting and Controlled Release The compound has been used in the development of materials for targeted and controlled drug delivery systems . This could improve the efficacy and safety of drugs by ensuring that they are delivered to the right place in the body at the right time and in the right amount .

7. Use in the Synthesis of Fused Pyrazolo Derivatives The compound has been used in the synthesis of fused pyrazolo derivatives . These derivatives have been found to have a broad spectrum of biological activities .

8. Use in the Development of Wearable Biomedical Devices The compound has potential applications in the development of wearable biomedical devices . These devices could be used for monitoring health conditions and delivering treatments .

Mechanism of Action

While the mechanism of action for the specific compound you’re asking about is not available, pyrazoline derivatives have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

properties

IUPAC Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-7-9-16(10-8-14)23-20(17-12-26(25)13-18(17)22-23)21-19(24)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAVWEMBWBDLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

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